molecular formula C5H4ClNO3S2 B8311929 4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

Cat. No. B8311929
M. Wt: 225.7 g/mol
InChI Key: UVYWWGINXVANBA-UHFFFAOYSA-N
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Patent
US04622402

Procedure details

A solution of 1.0 g of 4-aminosulfonylthiophene-3-carboxylic acid in 20 ml of thionyl chloride is heated in an oil bath maintained at 90° C. for 2 hours. Rotoevaporation gives 1.0 g of the title compound, m.p. 236°-238° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[C:6]([C:10]([OH:12])=O)=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3].S(Cl)([Cl:15])=O>>[NH2:1][S:2]([C:5]1[C:6]([C:10]([Cl:15])=[O:12])=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NS(=O)(=O)C=1C(=CSC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C=1C(=CSC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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